molecular formula C7H7BN2O2 B12278747 (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid

Cat. No.: B12278747
M. Wt: 161.96 g/mol
InChI Key: QKBURKIYALPNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid: is a heterocyclic compound that features a pyrrolo-pyridine core structure with a boronic acid functional group attached at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halogenated pyrrolo-pyridine derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the replacement of the boronic acid group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.

Scientific Research Applications

Chemistry: In chemistry, (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds .

Biology and Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used to create inhibitors for specific enzymes or receptors involved in disease pathways. For example, derivatives of pyrrolo-pyridine have shown activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .

Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity. For example, derivatives targeting FGFRs inhibit the receptor’s tyrosine kinase activity, preventing downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.

Comparison with Similar Compounds

Uniqueness: (1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid is unique due to its specific substitution pattern and the presence of both a pyrrolo-pyridine core and a boronic acid group. This combination of features makes it particularly useful in medicinal chemistry for the development of targeted therapies.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBURKIYALPNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC2=C1C=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.